19(R),20(S)-Edp

Descripción

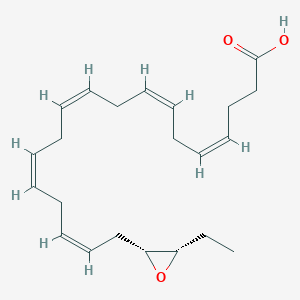

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H32O3 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1 |

Clave InChI |

OSXOPUBJJDUAOJ-SDRHCZSHSA-N |

SMILES isomérico |

CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

SMILES canónico |

CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Biological Significance of 19,20-EDP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a potent lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the epoxyeicosanoid family, 19,20-EDP has emerged as a critical signaling molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery of 19,20-EDP within the broader historical context of lipid research, its detailed signaling pathways, and comprehensive experimental protocols for its study. Quantitative data on its biological activities are summarized to facilitate comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams.

Historical Context: From Lipids to Bioactive Epoxides

The journey to understanding 19,20-EDP is rooted in over two centuries of lipid research. Early explorations in the 17th and 18th centuries laid the groundwork with initial observations of fats and oils.[1] The 19th century saw significant advances, including Michel Eugène Chevreul's identification of fatty acids and cholesterol.[2] The 20th century heralded a deeper understanding of lipid metabolism and the role of lipids in disease, with the discovery of lipoproteins and the development of crucial analytical techniques like ultracentrifugation.[1][3]

The discovery of eicosanoids, bioactive lipids derived from 20-carbon fatty acids, in the 1930s marked a turning point.[4] However, it was much later that the cytochrome P450 (CYP) epoxygenase pathway of polyunsaturated fatty acid metabolism was elucidated, leading to the identification of epoxyeicosatrienoic acids (EETs) from arachidonic acid. This discovery paved the way for the investigation of epoxygenated metabolites from other fatty acids.

The pioneering work of researchers like John R. Falck , who developed synthetic methods for various eicosanoids, and Darryl C. Zeldin , whose work has been instrumental in characterizing the role of CYP enzymes in generating these bioactive lipids, has been crucial. The research of Bruce D. Hammock on the soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of epoxyeicosanoids, has been pivotal in understanding their signaling and developing therapeutic strategies to enhance their effects by inhibiting their degradation. The first asymmetric total synthesis of 19,20-EDP was a significant milestone, enabling more detailed biological investigations.

The Biology of 19,20-EDP: A Potent Endogenous Mediator

19,20-EDP is an epoxy fatty acid produced from the omega-3 fatty acid docosahexaenoic acid (DHA) by CYP epoxygenase enzymes. It is one of the most abundant and potent EDP regioisomers found in vivo. Like other epoxyeicosanoids, its biological activity is terminated by the soluble epoxide hydrolase (sEH), which converts it to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).

19,20-EDP exhibits a wide range of biological activities, making it a molecule of significant interest for drug development. These activities include:

-

Cardioprotection: 19,20-EDP protects the heart from ischemia-reperfusion injury by preserving mitochondrial function.

-

Anti-inflammatory Effects: It has potent anti-inflammatory properties, contributing to the beneficial effects of omega-3 fatty acids.

-

Vasodilation and Blood Pressure Regulation: 19,20-EDP is a potent vasodilator and can lower blood pressure, particularly in models of angiotensin-II-dependent hypertension.

-

Anti-angiogenic and Anti-cancer Properties: Unlike EETs, 19,20-EDP inhibits angiogenesis, tumor growth, and metastasis.

-

Pain Perception: It plays a role in modulating pain perception.

Quantitative Data on the Bioactivity of 19,20-EDP

The following tables summarize key quantitative data on the biological effects of 19,20-EDP, providing a basis for comparing its potency across different biological systems.

| Biological Effect | Model System | Concentration/Dose | Observed Effect | Citation |

| Anti-Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | ~63% inhibition of endothelial tube formation | |

| HUVECs | 3 µM | ~91% inhibition of endothelial tube formation | ||

| Matrigel plug assay in C57BL/6 mice | 10 µg per gel | Significant inhibition of VEGF-induced angiogenesis | ||

| VEGFR2 Signaling | HUVECs | 1 µM | Dramatic inhibition of VEGF-induced VEGFR2 phosphorylation | |

| Cardioprotection | Isolated C57BL/6J mouse hearts (Langendorff) | 1 µM | Significantly improved post-ischemic functional recovery | |

| Blood Pressure | Angiotensin-II-infused mice | Not specified | Significantly lowered blood pressure | |

| Cytotoxicity | H9c2 cells (glycolytic profile) | 1 µM | Markedly reduced cell viability | |

| Pulmonary Artery Tone | Human pulmonary arteries | 300 nM | Decreased U-46619-induced tone |

Signaling Pathways of 19,20-EDP

19,20-EDP exerts its biological effects through multiple signaling pathways. Two of the most well-characterized are its modulation of VEGFR2 signaling and its activation of Sirtuin 3 (SIRT3).

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. 19,20-EDP has been shown to inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR2. This blockade of VEGFR2 activation disrupts downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

Caption: Inhibition of VEGFR2 signaling by 19,20-EDP.

Activation of SIRT3

Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial function and cellular homeostasis. 19,20-EDP has been shown to directly bind to and activate SIRT3. This activation enhances the deacetylation of mitochondrial proteins, leading to improved mitochondrial respiration, reduced oxidative stress, and ultimately, cardioprotection.

References

An In-depth Technical Guide to the Cellular Signaling Mechanisms of 19(R),20(S)-Epoxyeicosatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R),20(S)-Epoxyeicosatetraenoic acid (19(R),20(S)-Edp), a prominent cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), is emerging as a critical signaling lipid with pleiotropic biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cellular signaling pathways. The document details its role in modulating angiogenesis, inflammation, and adipogenesis, with a focus on its interactions with key signaling nodes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Nuclear Factor-kappa B (NF-κB). Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and structured understanding of the complex cellular processes regulated by this bioactive epoxide.

Introduction

19(R),20(S)-Epoxyeicosatetraenoic acid (this compound, also denoted as 19,20-EDP) is a bioactive lipid mediator synthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) by cytochrome P450 (CYP) epoxygenases.[1] Unlike its arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), which are often pro-inflammatory and pro-angiogenic, 19,20-EDP has demonstrated potent anti-angiogenic, anti-inflammatory, and metabolic regulatory properties.[1][2] The biological activity of 19,20-EDP is often enhanced in the presence of soluble epoxide hydrolase (sEH) inhibitors, which prevent its conversion to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[3][4] This guide delves into the core mechanisms of action of 19,20-EDP at the cellular level, providing a technical resource for researchers in the fields of pharmacology, cell biology, and drug development.

Core Signaling Pathways Modulated by this compound

Inhibition of Angiogenesis via the VEGF/VEGFR2 Pathway

19,20-EDP is a potent inhibitor of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Its primary mechanism in this context involves the direct targeting of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling cascade.

Key findings include:

-

Dose-dependent inhibition of VEGF-induced angiogenesis: In a Matrigel plug assay in mice, 19,20-EDP inhibited VEGF-induced angiogenesis in a dose-dependent manner, with an EC50 value of approximately 0.3 µg per gel.

-

Inhibition of endothelial cell tube formation: In vitro, 19,20-EDP dramatically inhibited endothelial tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), with approximately 63% inhibition at 1 µM and 91% inhibition at 3 µM.

-

Suppression of VEGFR2 phosphorylation: A critical step in VEGF signaling is the autophosphorylation of VEGFR2. Treatment with 1 µM 19,20-EDP has been shown to dramatically inhibit VEGF-induced phosphorylation of VEGFR2 in HUVECs.

-

Inhibition of Matrix Metalloproteinase (MMP) activity: 19,20-EDP also exhibits a weak inhibitory effect on the activity of MMP-2, an enzyme involved in the degradation of the extracellular matrix during angiogenesis.

The following diagram illustrates the inhibitory effect of 19,20-EDP on the VEGF/VEGFR2 signaling pathway.

Modulation of Inflammatory Responses via NF-κB and PPARγ Pathways

19,20-EDP exhibits significant anti-inflammatory properties by modulating two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

NF-κB Pathway:

The NF-κB signaling pathway is a central regulator of inflammation. 19,20-EDP has been shown to suppress the activation of NF-κB.

-

Inhibition of LPS-induced NF-κB activation: In murine brown preadipocytes, 10 µM 19,20-EDP significantly suppressed lipopolysaccharide (LPS)-induced NF-κB activation.

PPARγ Pathway:

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammatory responses. 19,20-EDP is an activator of PPARγ.

-

Activation of PPARγ: Studies have demonstrated that 19,20-EDP can activate PPARγ, suggesting a mechanism for its anti-inflammatory and metabolic regulatory effects.

The interplay between NF-κB and PPARγ signaling in the context of 19,20-EDP's action is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: Anti-Angiogenic Effects of this compound

| Assay | Model | Concentration/Dose | Effect | Reference |

| Matrigel Plug Assay | C57BL/6 Mice | ~0.3 µ g/gel | EC50 for inhibition of VEGF-induced angiogenesis | |

| Endothelial Tube Formation | HUVECs | 1 µM | ~63% inhibition | |

| 3 µM | ~91% inhibition | |||

| MMP-2 Activity Assay | HUVECs | 1 µM | 20% reduction in activity | |

| 3 µM | 45% reduction in activity | |||

| VEGFR2 Phosphorylation | HUVECs | 1 µM | Dramatic inhibition |

Table 2: Anti-Tumor and Anti-Inflammatory Effects of this compound

| Assay | Model | Treatment | Effect | Reference |

| Tumor Growth | Met-1 breast tumor model | 19,20-EDP + sEH inhibitor | 70 ± 20% reduction in tumor growth | |

| NF-κB Reporter Assay | Murine brown preadipocytes | 10 µM 19,20-EDP | Significant suppression of LPS-induced activation |

Detailed Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel®)

-

24-well tissue culture plates

-

This compound stock solution (in ethanol or DMSO)

-

Vehicle control (ethanol or DMSO)

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane matrix on ice. Pipette 150-250 µL of the cold matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10^5 cells/mL.

-

Treatment: Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.

-

Seeding: Gently add 200 µL of the cell suspension to each well on top of the solidified matrix.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

Phase Contrast: Observe tube formation using an inverted microscope. Capture images at various time points.

-

Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before visualization with a fluorescence microscope.

-

Quantification: Analyze the captured images using software such as ImageJ with an angiogenesis analyzer plugin. Quantify parameters like the number of nodes, number of junctions, and total tube length.

-

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol details the detection of phosphorylated VEGFR2 in response to VEGF stimulation and the inhibitory effect of this compound.

Materials:

-

HUVECs

-

Serum-free endothelial cell basal medium

-

Recombinant human VEGF

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with desired concentrations of this compound or vehicle for 1 hour.

-

Stimulate cells with VEGF (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to remove cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the effect of this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with LPS or TNF-α for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay reagent and measure the firefly luciferase activity (NF-κB activity).

-

Add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction or percentage of inhibition compared to the stimulated control.

Conclusion

19(R),20(S)-Epoxyeicosatetraenoic acid is a potent bioactive lipid with significant therapeutic potential, particularly in the context of diseases characterized by aberrant angiogenesis and inflammation, such as cancer. Its mechanism of action involves the targeted modulation of key cellular signaling pathways, including the inhibition of VEGF/VEGFR2 signaling and the dual regulation of NF-κB and PPARγ pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the complex roles of 19,20-EDP and to explore its potential as a novel therapeutic agent. The continued investigation into the cellular and molecular mechanisms of this and other omega-3 fatty acid-derived epoxides will undoubtedly pave the way for new strategies in the prevention and treatment of a range of human diseases.

References

- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Interactions of 19(R),20(S)-Epoxydocosapentaenoic Acid: A Technical Guide to Receptor Binding Affinity and Specificity

For Immediate Release

This technical guide provides a comprehensive overview of the receptor binding characteristics of 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-Edp), a critical bioactive lipid metabolite of docosahexaenoic acid (DHA). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this endogenous signaling molecule. Herein, we detail its binding affinity and specificity to key protein targets, provide in-depth experimental protocols for assessing these interactions, and visualize the associated signaling pathways.

Core Findings: Receptor Interaction Profile of this compound

This compound, also known as 19,20-EpDPE, is an epoxy fatty acid produced by cytochrome P450 (CYP) enzymes.[1] It has garnered significant interest for its diverse physiological roles, including cardioprotective and anti-inflammatory effects.[2] Emerging evidence has identified two primary molecular targets for this compound: the G protein-coupled receptor 120 (GPR120) and the mitochondrial deacetylase Sirtuin 3 (SIRT3).

GPR120: A Key Mediator of Anti-Inflammatory and Metabolic Signaling

This compound is recognized as an agonist for GPR120, a receptor implicated in metabolic regulation and the suppression of inflammation.[1][3] The activation of GPR120 by this compound triggers downstream signaling cascades that contribute to its beneficial effects, such as the attenuation of hepatic fibrosis.[1] While the functional interaction is established, specific quantitative binding affinity data, such as dissociation constants (Kd) or inhibitor constants (Ki), for the 19(R),20(S) stereoisomer are not yet prominently available in the public domain. Functional assays, such as calcium mobilization, are commonly employed to characterize the agonistic activity of compounds at GPR120.

SIRT3: A Novel Intracellular Target

Recent studies have revealed a direct interaction between 19,20-EDP and SIRT3, a critical regulator of mitochondrial function and cellular stress responses. This binding has been shown to enhance the enzymatic activity of SIRT3, contributing to the cardioprotective effects of the lipid mediator. The binding affinity of 19,20-EDP to human SIRT3 has been assessed using techniques such as fluorescence thermal shift assays, although specific binding constants from these studies are not yet widely reported.

Quantitative Binding Affinity Data

A comprehensive search of the current scientific literature did not yield specific quantitative binding affinity values (Kd, Ki, or IC50) for the stereospecific interaction of this compound with its primary receptors, GPR120 and SIRT3. The following table is provided as a template to be populated as this critical data becomes available through ongoing research.

| Ligand | Receptor/Target | Assay Type | Affinity Constant (Kd/Ki/IC50) | Source |

| This compound | GPR120 | (e.g., Radioligand Binding) | Data Not Available | |

| This compound | SIRT3 | (e.g., Fluorescence Thermal Shift) | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound bioactivity. Below are representative protocols for key experiments.

GPR120 Functional Assay: Calcium Mobilization

This protocol outlines a method to assess the agonistic activity of this compound at the GPR120 receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK) 293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

For the assay, cells are transiently co-transfected with a mammalian expression vector encoding human GPR120 and a promiscuous Gα protein, such as Gα16, to couple the receptor to the phospholipase C pathway. An empty vector transfection serves as a negative control.

2. Cell Plating:

-

Following transfection, cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to allow for receptor expression and cell adherence.

3. Dye Loading:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) diluted in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

-

The cells are incubated with the dye for a specified period (e.g., 45-60 minutes) at 37°C.

4. Compound Preparation and Addition:

-

This compound is prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted to the desired concentrations in the assay buffer.

-

The compound solutions are added to the cell plate using a robotic liquid handler integrated with a fluorescence plate reader (e.g., FLIPR).

5. Data Acquisition and Analysis:

-

Basal fluorescence is measured before compound addition.

-

Upon addition of this compound, the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

-

The response is typically quantified as the peak fluorescence signal minus the basal fluorescence.

-

Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration, and the EC50 value is calculated using a non-linear regression model.

SIRT3 Binding Assay: Fluorescence Thermal Shift Assay (TSA)

This protocol describes a method to assess the direct binding of this compound to purified SIRT3 protein by measuring changes in its thermal stability.

1. Reagent Preparation:

-

Purified recombinant human SIRT3 protein is diluted to a final concentration of 2 µM in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

A fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is diluted (e.g., to a 5X concentration).

-

This compound is serially diluted in the assay buffer to the desired final concentrations.

2. Assay Setup:

-

In a 96-well or 384-well PCR plate, the purified SIRT3 protein, the fluorescent dye, and either this compound or vehicle control are combined in each well.

3. Thermal Denaturation and Data Collection:

-

The plate is placed in a real-time PCR instrument.

-

The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).

-

Fluorescence intensity is measured at each temperature increment.

4. Data Analysis:

-

As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

-

A melting curve is generated by plotting fluorescence intensity versus temperature.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the curve to a Boltzmann equation.

-

A positive thermal shift (increase in Tm) in the presence of this compound compared to the vehicle control indicates direct binding and stabilization of the SIRT3 protein. The magnitude of the shift can be used to rank the binding affinity of different ligands.

SIRT3 Activity Assay: Fluorometric Measurement

This protocol details a method to determine the effect of this compound on the deacetylase activity of SIRT3.

1. Reagents:

-

Recombinant human SIRT3 enzyme.

-

A fluorogenic SIRT3 substrate, which is an acetylated peptide sequence linked to a fluorophore (e.g., a peptide derived from p53 with an ε-acetylated lysine).

-

NAD+ (nicotinamide adenine dinucleotide) as a co-substrate for the deacetylation reaction.

-

A developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

-

Assay buffer.

2. Reaction Setup:

-

The reaction is performed in a 96-well microplate.

-

SIRT3 enzyme is incubated with varying concentrations of this compound or vehicle control in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate and NAD+.

3. Incubation and Signal Development:

-

The plate is incubated at 37°C for a specified time (e.g., 45 minutes) to allow for the deacetylation reaction to proceed.

-

The developer solution is added to each well, followed by a further incubation at room temperature (e.g., 30 minutes) to generate the fluorescent product.

4. Fluorescence Measurement and Data Analysis:

-

The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).

-

The activity of SIRT3 is proportional to the measured fluorescence.

-

The effect of this compound is determined by comparing the fluorescence in the presence of the compound to the vehicle control. An increase in fluorescence indicates activation of SIRT3.

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: GPR120 signaling pathway activated by this compound.

Caption: Workflow for a GPR120 calcium mobilization assay.

Caption: Logical flow of SIRT3 activation by this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 19,20-EpDPE in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19,20-epoxydocosapentaenoic acid (19,20-EpDPE) is a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. This molecule has garnered significant interest within the scientific community for its potent vasodilatory, anti-inflammatory, and anti-proliferative properties. However, a definitive consensus on its precise physiological concentrations in the plasma of healthy humans remains an area of active investigation. This guide provides a comprehensive overview of the current understanding of 19,20-EpDPE, including its signaling pathways and the methodologies employed for its detection and quantification. While specific quantitative data on basal plasma levels in healthy individuals are not yet firmly established in the literature, this document summarizes the existing knowledge to support further research and development in this promising field.

Quantitative Data on 19,20-EpDPE Plasma Concentrations

A thorough review of the current scientific literature did not yield established reference ranges for the physiological concentrations of 19,20-EpDPE in the plasma of healthy human subjects. While numerous studies have qualitatively identified its presence and demonstrated its biological effects, a standardized, quantitative value for basal circulating levels has not been consistently reported. The challenges in establishing a definitive concentration range may be attributed to the low endogenous levels of 19,20-EpDPE, its short half-life, and variations in analytical methodologies across different laboratories.

For context, the precursor molecule, DHA, has been measured in human plasma. In a study with healthy male volunteers, baseline plasma concentrations of DHA were reported. These values can provide an indirect reference point for the potential endogenous pool from which 19,20-EpDPE is synthesized.

Table 1: Baseline Plasma Concentrations of DHA in Healthy Male Volunteers

| Parameter | Value | Reference |

| Mean ± SD | 24.6 ± 2.06 kg/m ² (BMI) | [1][2] |

| Age Range | 20-40 years | [1][2] |

Experimental Protocols for the Quantification of 19,20-EpDPE

The analysis of 19,20-EpDPE in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of lipid mediators. Below is a generalized protocol based on methodologies described in the literature.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 19,20-EpDPE-d4) is added to the plasma sample to account for analyte loss during sample processing and instrumental analysis.

-

Protein Precipitation and Lipid Extraction: Proteins are precipitated by the addition of a cold organic solvent (e.g., methanol or acetonitrile). The supernatant containing the lipids is then collected.

-

Solid-Phase Extraction (SPE): The lipid extract is loaded onto an SPE cartridge (e.g., C18) to isolate the oxylipins from other plasma components.

-

The cartridge is first conditioned with methanol and then equilibrated with water.

-

The sample is loaded, and the cartridge is washed with a low-percentage organic solvent to remove polar impurities.

-

The oxylipins, including 19,20-EpDPE, are eluted with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: The eluate is dried under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of oxylipins.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected into the LC system.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of oxylipins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (19,20-EpDPE) and the internal standard.

-

Data Analysis: The concentration of 19,20-EpDPE in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

Caption: Experimental workflow for the quantification of 19,20-EpDPE in human plasma.

Signaling Pathways of 19,20-EpDPE

19,20-EpDPE exerts its biological effects through various signaling pathways, primarily involving G protein-coupled receptors (GPCRs) and downstream effectors. Two of the well-characterized pathways are the GPR120-AMPKα pathway and the Rho-kinase pathway.

GPR120-AMPKα Signaling Pathway

19,20-EpDPE has been shown to activate GPR120, a receptor for long-chain fatty acids. This activation leads to the phosphorylation and activation of AMP-activated protein kinase (AMPKα), a key regulator of cellular energy homeostasis. This pathway is implicated in the anti-inflammatory and insulin-sensitizing effects of 19,20-EpDPE.[3]

Caption: GPR120-AMPKα signaling pathway activated by 19,20-EpDPE.

Rho-Kinase Signaling Pathway

In vascular smooth muscle cells, 19,20-EpDPE has been demonstrated to inhibit the Rho-kinase pathway. This pathway plays a crucial role in vasoconstriction. By inhibiting Rho-kinase, 19,20-EpDPE promotes vasodilation, contributing to its blood pressure-lowering effects.

Caption: Inhibition of the Rho-kinase signaling pathway by 19,20-EpDPE.

Conclusion

19,20-EpDPE is a promising bioactive lipid with significant therapeutic potential. While the precise physiological concentrations in human plasma are yet to be definitively established, robust analytical methods for its quantification are available. Further research is warranted to establish a clear reference range for 19,20-EpDPE in healthy individuals and to fully elucidate its role in health and disease. The signaling pathways described herein provide a foundation for understanding its mechanism of action and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 19(R),20(S)-Epoxydocosapentaenoic Acid in the Regulation of Inflammatory Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19(R),20(S)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Emerging evidence highlights its potent anti-inflammatory properties and its potential as a therapeutic agent for a range of inflammatory conditions. This technical guide provides an in-depth overview of the function of 19,20-EDP in regulating the inflammatory response, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Biosynthesis and Metabolism of 19,20-EDP

19,20-EDP is synthesized from DHA by cytochrome P450 (CYP) epoxygenases, with CYP2C8, CYP2C9, and CYP2J2 being key enzymes in this conversion.[1][2] Once formed, 19,20-EDP can exert its biological effects before being metabolized. The primary route of inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to its less active diol form, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDP).[1][3] The inhibition of sEH has been shown to potentiate and prolong the anti-inflammatory effects of 19,20-EDP by increasing its bioavailability.[3]

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 19,20-EDP are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. In inflammatory conditions, NF-κB is activated, leading to the production of cytokines, chemokines, and other inflammatory mediators. 19,20-EDP has been demonstrated to suppress the activation of NF-κB. Studies have shown that in murine brown preadipocytes, 19,20-EDP at a concentration of 10 µM significantly suppresses lipopolysaccharide (LPS)-induced NF-κB activation. This inhibitory effect is crucial to its anti-inflammatory properties. In diet-induced obese mice, the combination of 19,20-EDP with an sEH inhibitor significantly decreased inflammatory NF-κB signaling in brown adipose tissue.

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and the regulation of inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. 19,20-EDP has been identified as an activator of PPARγ. In murine brown preadipocytes, 19,20-EDP at 10 µM significantly activated PPARγ. This activation of PPARγ likely contributes to the anti-inflammatory and metabolic benefits observed with 19,20-EDP treatment.

Quantitative Data on the Effects of 19,20-EDP

The following tables summarize the quantitative data from various studies on the effects of 19,20-EDP.

Table 1: Effect of 19,20-EDP on NF-κB Activation in Murine Brown Preadipocytes

| Treatment | Concentration | NF-κB Activation (Fold Change vs. Control) | Reference |

| DMSO (Control) | - | 1.0 | |

| 19,20-EDP | 10 µM | Significantly suppressed | |

| 19,20-EDP + t-TUCB (sEH inhibitor) | 10 µM + 1 µM | Significantly suppressed |

Table 2: Effect of 19,20-EDP on PPARγ Activation in Murine Brown Preadipocytes

| Treatment | Concentration | PPARγ Activation (Fold Change vs. Control) | Reference |

| DMSO (Control) | - | 1.0 | |

| 19,20-EDP | 1 µM | Not significant | |

| 19,20-EDP | 10 µM | ~1.5 | |

| 19,20-EDP + t-TUCB (sEH inhibitor) | 10 µM + 1 µM | ~1.5 |

Table 3: In Vivo Effects of 19,20-EDP in Combination with an sEH Inhibitor (t-TUCB) in Diet-Induced Obese Mice

| Treatment Group | Parameter | Result | Reference |

| Control | Fasting Glucose | - | |

| t-TUCB + 19,20-EDP | Fasting Glucose | Significant improvement | |

| Control | Serum Triglycerides | - | |

| t-TUCB + 19,20-EDP | Serum Triglycerides | Significantly lower | |

| Control | NF-κB Signaling (BAT) | - | |

| t-TUCB + 19,20-EDP | NF-κB Signaling (BAT) | Decreased |

Experimental Protocols

NF-κB and PPARγ Reporter Gene Assays

This protocol is adapted from studies investigating the effect of 19,20-EDP on NF-κB and PPARγ activation in murine brown preadipocytes.

Cell Culture and Transfection:

-

Seed murine brown preadipocytes onto 24-well plates at a density of 5.0 × 10⁴ cells per well.

-

The following day, transiently transfect the cells with either a murine PPARγ or an NF-κB transactivation reporter plasmid and a β-galactosidase (β-gal) expression plasmid for normalization. Transfection can be carried out using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Allow transfection to proceed for 24 hours.

Treatment:

-

For PPARγ Activation: Treat the transfected cells with DMSO (vehicle control), 19,20-EDP (1 µM or 10 µM), or 19,20-EDP in the presence or absence of an sEH inhibitor (e.g., t-TUCB at 1 µM) for 24 hours.

-

For NF-κB Activation: Pre-treat the transfected cells with DMSO, 19,20-EDP (10 µM), or 19,20-EDP with or without an sEH inhibitor for 1 hour. Subsequently, co-treat the cells with lipopolysaccharide (LPS) at 100 ng/mL for 18 hours to induce NF-κB activation.

Luciferase and β-galactosidase Assays:

-

Following treatment, lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

-

Measure the β-galactosidase activity in the same lysates using a colorimetric or chemiluminescent assay to normalize for transfection efficiency.

-

Express the relative luciferase activity as a fold change over the respective control group.

In Vivo Administration in a Diet-Induced Obesity Mouse Model

This protocol is based on studies evaluating the effects of 19,20-EDP in combination with an sEH inhibitor in a diet-induced obesity model.

Animal Model:

-

Use male C57BL/6J mice.

-

Induce obesity by feeding the mice a high-fat diet (e.g., 45% kcal from fat) for a specified period.

Treatment Administration:

-

Deliver the treatment compounds via osmotic minipumps for continuous administration over several weeks (e.g., 6 weeks).

-

Prepare the following treatment groups:

-

Vehicle control

-

sEH inhibitor alone (e.g., t-TUCB at 3 mg/kg/day)

-

sEH inhibitor + 19,20-EDP (e.g., 0.05 mg/kg/day)

-

-

Implant the osmotic minipumps subcutaneously according to the manufacturer's protocol.

Outcome Measures:

-

Monitor physiological parameters such as body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples for analysis of fasting glucose and serum triglycerides.

-

Harvest tissues, such as brown adipose tissue (BAT), for further analysis.

-

Perform Western blotting on tissue lysates to analyze the phosphorylation status and abundance of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα).

Signaling Pathways and Experimental Workflow Diagrams

Caption: Signaling pathways modulated by 19,20-EDP in the inflammatory response.

Caption: Experimental workflows for studying the effects of 19,20-EDP.

Conclusion and Future Directions

19(R),20(S)-Edp is a promising endogenous lipid mediator with significant anti-inflammatory properties. Its ability to suppress the pro-inflammatory NF-κB pathway and activate the anti-inflammatory PPARγ pathway underscores its therapeutic potential. The stabilization of 19,20-EDP through the inhibition of sEH further enhances its beneficial effects. Future research should focus on further delineating the downstream targets of 19,20-EDP, exploring its efficacy in a wider range of inflammatory disease models, and developing stable analogs for clinical translation. This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this potent anti-inflammatory molecule.

References

- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

role of 19,20-EDP in cardiovascular physiology

An In-depth Technical Guide on the Role of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) in Cardiovascular Physiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19,20-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Generated by cytochrome P450 (CYP) epoxygenases, this molecule is an endogenous signaling agent with potent and multifaceted roles in cardiovascular physiology. Emerging evidence highlights its significant contributions to blood pressure regulation, cardioprotection against ischemic injury, and modulation of vascular inflammation. Its therapeutic potential is underscored by its instability, as it is rapidly metabolized by soluble epoxide hydrolase (sEH), making sEH inhibition a key strategy to enhance its beneficial effects. This guide provides a comprehensive overview of the synthesis, metabolism, physiological functions, and mechanisms of action of 19,20-EDP, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Biosynthesis and Metabolism of 19,20-EDP

19,20-EDP is synthesized from DHA through the action of CYP epoxygenases, which introduce an epoxide group at the terminal double bond of the fatty acid.[1][2] Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, can catalyze this reaction, with a preference for producing the 19,20-EDP regioisomer.[3]

Once formed, 19,20-EDP acts as a local signaling molecule before it is rapidly hydrolyzed into its less active corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP), by the enzyme soluble epoxide hydrolase (sEH).[1][4] This metabolic inactivation is a critical control point; inhibiting sEH can stabilize and increase the endogenous levels of 19,20-EDP, thereby amplifying its physiological effects.

References

The Neuroprotective Potential of 19(R),20(S)-Epoxydocosapentaenoic Acid: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Abstract

19(R),20(S)-epoxydocosapentaenoic acid (19,20-EDP), a key cytochrome P450-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous mediator with significant neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of 19,20-EDP's role in neuroprotection, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. Detailed experimental protocols for key in vitro and in vivo models are provided to facilitate further research in this promising area of neuropharmacology.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant global health burden with limited therapeutic options. A growing body of evidence highlights the crucial role of lipid mediators in the pathophysiology of these conditions. Among these, epoxyeicosanoids and epoxydocosapentaenoic acids, derived from the enzymatic epoxidation of polyunsaturated fatty acids, have garnered considerable attention for their potent signaling activities.

19,20-EDP is an epoxide metabolite of DHA, an essential omega-3 fatty acid abundant in the brain.[1] It is biosynthesized by cytochrome P450 (CYP) epoxygenases and is rapidly metabolized to its less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), by the soluble epoxide hydrolase (sEH).[2] The neuroprotective effects of 19,20-EDP are multifaceted, primarily attributed to its potent anti-inflammatory and pro-resolving actions.[3] This guide will delve into the intricate mechanisms underlying these effects and provide practical information for researchers in the field.

Mechanisms of Neuroprotection

The neuroprotective effects of 19,20-EDP are mediated through several key mechanisms, including the attenuation of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a hallmark of many neurological disorders. 19,20-EDP exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] In activated microglia, 19,20-EDP has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

Furthermore, 19,20-EDP can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a nuclear receptor with well-established anti-inflammatory properties. Activation of PPARγ can transrepress the activity of pro-inflammatory transcription factors like NF-κB and activate the transcription of anti-inflammatory genes.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in various neurological conditions. While direct evidence for 19,20-EDP's antioxidant activity is still emerging, its parent molecule, DHA, and other derivatives have been shown to mitigate oxidative stress. The anti-inflammatory effects of 19,20-EDP indirectly contribute to reducing oxidative stress by inhibiting the production of ROS from activated microglia.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons. 19,20-EDP has been demonstrated to possess anti-apoptotic properties. This is achieved, in part, by modulating the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. For instance, it can promote the expression of the anti-apoptotic protein Bcl-2 while inhibiting the activation of pro-apoptotic executioner caspases like caspase-3.

Signaling Pathways

The neuroprotective effects of 19,20-EDP are orchestrated through its interaction with several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 5. TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer’s Disease: A Multi-Omics Analysis [mdpi.com]

19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE): A Technical Guide to a Key Downstream Metabolite of DHA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a variety of bioactive metabolites that play crucial roles in regulating physiological and pathophysiological processes. Among these, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), a downstream metabolite generated via the cytochrome P450 (CYP) epoxygenase pathway, has emerged as a potent signaling molecule with significant therapeutic potential. This technical guide provides an in-depth overview of 19,20-EpDPE, covering its biosynthesis, metabolism, and diverse biological activities. Detailed experimental protocols for its analysis and functional characterization are presented, alongside a summary of quantitative data from key studies. Furthermore, this guide illustrates the signaling pathways modulated by 19,20-EpDPE through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of lipid biology, pharmacology, and drug development.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), are widely recognized for their health benefits, which are largely attributed to their conversion into a cascade of bioactive lipid mediators. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) epoxygenase pathway has gained increasing attention for its production of potent signaling molecules known as epoxyeicosanoids.[1]

19,20-epoxydocosapentaenoic acid (19,20-EpDPE) is a prominent downstream metabolite of DHA, formed by the epoxidation of the terminal double bond of DHA by CYP epoxygenases.[2] It is one of the most abundant epoxydocosapentaenoic acids (EDPs) found in vivo.[3] This guide will delve into the technical aspects of 19,20-EpDPE, from its biochemical origins to its functional implications and the methodologies used to study it.

Biosynthesis and Metabolism of 19,20-EpDPE

The generation of 19,20-EpDPE is a multi-step enzymatic process, followed by rapid metabolic inactivation, highlighting a tightly regulated signaling system.

Biosynthesis via Cytochrome P450 Epoxygenases

DHA is metabolized by various CYP isoforms to produce a range of epoxide regioisomers.[2] The epoxidation of the double bond at the 19,20-position of DHA yields 19,20-EpDPE. Several human CYP enzymes, including members of the CYP2C and CYP2J families, have been shown to catalyze this reaction.[4]

Metabolism by Soluble Epoxide Hydrolase (sEH)

Like other epoxy fatty acids, 19,20-EpDPE has a short biological half-life due to its rapid metabolism by soluble epoxide hydrolase (sEH). sEH converts the epoxide moiety of 19,20-EpDPE to its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), which is generally considered to be less biologically active. This rapid inactivation suggests that 19,20-EpDPE acts as a transient, localized signaling molecule.

The critical role of sEH in regulating the levels of 19,20-EpDPE has led to the development and use of sEH inhibitors (sEHIs). Co-administration of sEHIs with 19,20-EpDPE or with dietary DHA has been shown to potentiate the biological effects of the epoxide by preventing its degradation and increasing its circulating levels.

Diagram 1: Biosynthesis and Metabolism of 19,20-EpDPE

digraph "Biosynthesis and Metabolism of 19,20-EpDPE" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis and Metabolism of 19,20-EpDPE", rankdir="LR", splines=ortho, size="7.6,4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CYP [label="Cytochrome P450\nEpoxygenases\n(e.g., CYP2C, CYP2J)", fillcolor="#FBBC05", fontcolor="#202124"];

EpDPE [label="19,20-EpDPE", fillcolor="#34A853", fontcolor="#FFFFFF"];

sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DiHDPA [label="19,20-DiHDPA\n(less active)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

sEHi [label="sEH Inhibitors", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DHA -> CYP [label="Epoxidation"];

CYP -> EpDPE;

EpDPE -> sEH [label="Hydrolysis"];

sEH -> DiHDPA;

sEHi -> sEH [label="Inhibition", style=dashed, arrowhead=tee];

}

Activation of GPR120 by 19,20-EpDPE leads to downstream effects on metabolism and fibrosis.

Rho-Kinase Signaling Pathway

In vascular smooth muscle cells, 19,20-EpDPE has been shown to inhibit the RhoA/Rho-kinase (ROCK) pathway. This pathway is a key regulator of vascular tone and contractility. By inhibiting RhoA activity, 19,20-EpDPE leads to a decrease in the phosphorylation of myosin light chain, resulting in vasorelaxation.

**Diagram 3: Inhibition of Rho-Kinase Pathway by 19,20-EpDPE**

```dot

digraph "Rho_Kinase_Signaling" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Inhibition of Rho-Kinase Pathway by 19,20-EpDPE", rankdir="TD", splines=ortho, size="7.6,5"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

EpDPE [label="19,20-EpDPE", fillcolor="#34A853", fontcolor="#FFFFFF"];

RhoA [label="RhoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ROCK [label="Rho-kinase (ROCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"];

pMLC [label="Phosphorylated\nMyosin Light Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Vasoconstriction [label="Vasoconstriction", fillcolor="#F1F3F4", fontcolor="#202124"];

EpDPE -> RhoA [label="Inhibition", style=dashed, arrowhead=tee];

RhoA -> ROCK [label="Activation"];

ROCK -> MLCP [label="Inhibition", style=dashed, arrowhead=tee];

MLCP -> pMLC [label="Dephosphorylation", style=dashed, arrowhead=normal];

pMLC -> Vasoconstriction;

}

A generalized workflow for investigating the biological effects of 19,20-EpDPE in both in vitro and in vivo settings.

Conclusion and Future Directions

19,20-EpDPE, a key downstream metabolite of DHA, is a pleiotropic signaling molecule with significant therapeutic potential across a range of diseases, including inflammatory disorders, cardiovascular disease, cancer, and metabolic syndrome. Its potent biological activities, coupled with a growing understanding of its mechanisms of action, make it an attractive target for drug development.

Future research should focus on several key areas:

-

Development of Stable Analogs: Given the rapid in vivo metabolism of 19,20-EpDPE, the development of stable, long-acting analogs is a critical step towards its clinical translation.

-

Elucidation of Receptor Interactions: While GPR120 has been identified as a receptor for 19,20-EpDPE, further investigation into its interactions with other potential receptors and binding partners is warranted.

-

Clinical Studies: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of 19,20-EpDPE or its stable analogs in human diseases.

This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on 19,20-EpDPE and providing the necessary technical details to facilitate further investigation into this promising therapeutic agent.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 19(R),20(S)-EpDPE Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 19(R),20(S)-epoxydocosapentaenoic acid (EpDPE) stereoisomers, potent bioactive lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This document details the synthesis, purification, and analytical methodologies crucial for the unambiguous identification and quantification of these molecules. A significant focus is placed on mass spectrometry and nuclear magnetic resonance spectroscopy as primary tools for structural elucidation. Furthermore, the biological context of 19(R),20(S)-EpDPE is explored through its interaction with the G protein-coupled receptor 120 (GPR120), a key signaling pathway with therapeutic potential in inflammatory diseases and metabolic disorders.

Introduction

Epoxydocosapentaenoic acids (EpDPEs) are a class of epoxy fatty acids produced from the cytochrome P450-mediated epoxidation of DHA.[1] These endogenous signaling molecules have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, pro-resolving, and insulin-sensitizing effects.[2] The specific stereochemistry of the epoxide moiety, as in the 19(R),20(S) configuration, is critical in determining the biological potency and receptor interaction of these lipids. Consequently, precise structural characterization is paramount for advancing research and development in this area. This guide outlines the state-of-the-art techniques for the synthesis and characterization of 19(R),20(S)-EpDPE, providing researchers with the necessary information to confidently work with these compelling molecules.

Synthesis and Purification of 19(R),20(S)-EpDPE

The generation of stereochemically pure 19(R),20(S)-EpDPE is a prerequisite for its detailed characterization and biological evaluation. Both chemical synthesis and enzymatic approaches have been successfully employed.

Asymmetric Total Synthesis

The total synthesis of 19(R),20(S)-EpDPE offers a high degree of control over the stereochemistry. A common strategy involves the stereoselective epoxidation of a suitable precursor followed by the coupling of molecular fragments.[3][4]

Key Synthetic Steps:

-

Preparation of a Chiral Precursor: The synthesis often commences with the creation of a chiral building block containing the desired epoxide stereochemistry.

-

Fragment Coupling: The chiral epoxide-containing fragment is then coupled with the remainder of the docosahexaenoic acid backbone, frequently via a Wittig reaction to establish the correct double bond geometry.[3]

-

Purification: Purification of the final product is typically achieved through flash column chromatography followed by high-performance liquid chromatography (HPLC) to ensure high purity.

Enzymatic Synthesis

Enzymatic synthesis provides a biocatalytic route to generate specific stereoisomers of EpDPEs. Cytochrome P450 enzymes, such as P450 BM3 from Bacillus megaterium and its mutants, have been shown to selectively produce the 19(S),20(R) enantiomer. The corresponding 19(R),20(S) enantiomer can then be obtained through a chemical inversion process.

Typical Enzymatic Synthesis and Inversion Workflow:

-

Enzymatic Epoxidation: Incubation of DHA with a selected cytochrome P450 enzyme and a suitable cofactor system.

-

Extraction and Purification: The resulting EpDPEs are extracted from the reaction mixture and purified, often using solid-phase extraction (SPE) and HPLC.

-

Chiral Separation: The enantiomeric purity of the synthesized EpDPEs is assessed using chiral HPLC.

-

Chemical Inversion (if necessary): To obtain the 19(R),20(S) enantiomer from an enzymatic synthesis that yields the 19(S),20(R) form, a chemical inversion sequence can be employed.

References

- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epoxy FA | Cyberlipid [cyberlipid.gerli.com]

A Technical Guide to the In Vitro Effects of 19(R),20(S)-Epoxydocosapentaenoic Acid (19,20-EpDPE)

Introduction: 19(R),20(S)-epoxydocosapentaenoic acid (19,20-EpDPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) through the cytochrome P450 monooxygenase pathway.[1] As an endogenous signaling molecule, 19,20-EpDPE is implicated in a multitude of physiological and pathophysiological processes, including inflammation, angiogenesis, tissue fibrosis, and pain perception.[1] Its therapeutic potential has garnered significant interest, particularly in the contexts of cancer, inflammatory diseases, and cardiovascular conditions. This technical guide provides an in-depth summary of key preliminary in vitro studies that have elucidated the cellular and molecular effects of 19,20-EpDPE.

Anti-Angiogenic Effects

One of the most well-documented in vitro effects of 19,20-EpDPE is its potent inhibition of angiogenesis, the formation of new blood vessels. This activity is a cornerstone of its potential anti-cancer and anti-metastatic properties.[2] Studies show that 19,20-EpDPE effectively counteracts angiogenesis induced by key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[2] The primary mechanism involves the direct inhibition of VEGF Receptor 2 (VEGFR2) phosphorylation, a critical step in the angiogenic signaling cascade.[2]

Quantitative Data: Effects on Angiogenesis

| Parameter | Cell Line | Concentration | Result | Citation |

| Tube Formation | HUVEC | 1 µM | ~63% inhibition | |

| Tube Formation | HUVEC | 3 µM | ~91% inhibition | |

| VEGFR2 Phosphorylation | Endothelial Cells | 1 µM (10 min) | Dramatic inhibition of VEGF-induced phosphorylation | |

| Cell Proliferation | HUVEC | 1-3 µM (24 hr) | No effect |

Experimental Protocol: Endothelial Tube Formation Assay

This assay models the differentiation stage of angiogenesis, where endothelial cells form capillary-like structures.

-

Matrix Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in assay medium. The cells are then seeded onto the solidified Matrigel layer.

-

Treatment: Immediately after seeding, cells are treated with various concentrations of 19(R),20(S)-EpDPE (e.g., 1 µM, 3 µM) or a vehicle control. Pro-angiogenic factors like VEGF may be added to stimulate tube formation.

-

Incubation: The plate is incubated at 37°C in a humidified incubator for 4-18 hours.

-

Quantification: The formation of tube-like networks is observed and photographed using a microscope. The degree of angiogenesis is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Signaling Pathway Visualization

Caption: 19(R),20(S)-EpDPE inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.

Regulation of Adipogenesis and Thermogenesis

In vitro studies have revealed that 19,20-EpDPE plays a role in energy metabolism by promoting the differentiation of brown adipocytes (brown adipogenesis) and enhancing their heat-producing function (thermogenesis). These effects are significantly potentiated when 19,20-EpDPE is stabilized by an inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which would otherwise degrade it. The underlying mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, and the suppression of the pro-inflammatory NFκB pathway.

Quantitative Data: Effects on Brown Adipogenesis

| Parameter | Cell Model | Treatment | Result | Citation |

| PPARγ Activation | Murine Brown Preadipocytes | 19,20-EpDPE + t-TUCB | Significant activation of PPARγ reporter | |

| Brown Adipocyte Differentiation | Murine Brown Preadipocytes | 19,20-EpDPE + t-TUCB | Significant promotion of differentiation | |

| Mitochondrial Respiration | Differentiated Brown Adipocytes | 19,20-EpDPE + t-TUCB | Significant increase in mitochondrial respiration and uncoupling |

Experimental Protocol: PPARγ Reporter Gene Assay

This assay measures the ability of a compound to activate the PPARγ transcription factor.

-

Cell Transfection: Brown preadipocytes are transiently transfected with two plasmids: one containing a PPARγ-responsive promoter element linked to a reporter gene (e.g., luciferase), and another that constitutively expresses PPARγ.

-

Cell Seeding and Treatment: Transfected cells are seeded into multi-well plates and allowed to adhere. They are then treated with 19(R),20(S)-EpDPE (in combination with an sEH inhibitor like t-TUCB) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

-

Incubation: Cells are incubated for 24-48 hours to allow for transcriptional activation and reporter protein expression.

-

Lysis and Measurement: Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer. An increase in signal relative to the vehicle control indicates PPARγ activation.

Signaling Pathway Visualization

Caption: 19(R),20(S)-EpDPE promotes brown adipogenesis via PPARγ activation and NFκB suppression.

Anti-Fibrotic Effects in Nonalcoholic Steatohepatitis (NASH)

19,20-EpDPE has demonstrated protective effects against the progression of nonalcoholic steatohepatitis (NASH), a severe form of fatty liver disease. It specifically attenuates the formation of hepatic crown-like structures (hCLS) and subsequent liver fibrosis. hCLS are formed by macrophages that accumulate around dying fat-laden hepatocytes and are a hallmark of NASH progression. The anti-fibrotic action of 19,20-EpDPE is mediated through its interaction with G protein-coupled receptor 120 (GPR120), a receptor known to be involved in sensing fatty acids and mediating anti-inflammatory responses.

Experimental Protocol: Macrophage Foam Cell Formation Assay

This in vitro assay can be adapted to model aspects of hCLS formation by studying macrophage lipid uptake and inflammatory responses.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages) is cultured in appropriate media.

-

Lipid Loading: To induce a "foam cell" phenotype similar to that seen in NASH, macrophages are incubated with aggregated or oxidized low-density lipoprotein (LDL) for 24-48 hours.

-

Treatment: Cells are co-treated with 19(R),20(S)-EpDPE during the lipid-loading phase.

-

Analysis of Lipid Accumulation: Intracellular lipid droplets are stained using Oil Red O. The stain is then extracted and quantified spectrophotometrically to assess the degree of lipid uptake.

-

Analysis of Inflammatory Markers: The cell culture supernatant is collected and analyzed via ELISA or other immunoassays for the presence of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that are characteristic of hCLS activity. A reduction in both lipid accumulation and inflammatory markers would indicate a protective effect.

Signaling Pathway Visualization

Caption: 19(R),20(S)-EpDPE activates GPR120 to suppress hCLS formation and liver fibrosis.

Cardioprotective Effects via Mitochondrial Regulation

19,20-EpDPE exhibits cardioprotective properties, particularly in the context of ischemic injury, by preserving mitochondrial function. A key mechanism identified in vitro is the direct activation of mitochondrial sirtuin 3 (SIRT3), a critical deacetylase that regulates mitochondrial protein function and overall cardiac energy metabolism. By stimulating SIRT3, 19,20-EpDPE enhances mitochondrial respiration and protects cardiac cells from ischemia-reperfusion damage.

Experimental Protocol: Mitochondrial Respiration Analysis (Seahorse Assay)

This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.

-

Cell Seeding: Cardiomyocytes (e.g., H9c2 or primary cells) are seeded in a specialized Seahorse XF cell culture microplate.

-

Treatment: Cells are pre-treated with 19(R),20(S)-EpDPE for a specified duration before the assay.

-

Assay Execution: The culture medium is replaced with assay medium, and the plate is placed in the Seahorse XF Analyzer. The instrument sequentially injects a series of mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A).

-

Data Analysis: The resulting OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An improvement in these parameters in treated cells indicates enhanced mitochondrial function.

Signaling Pathway Visualization

Caption: 19(R),20(S)-EpDPE confers cardioprotection by directly activating mitochondrial SIRT3.

References

The Enzymatic Architecture of 19,20-Epoxydocosapentaenoic Acid (EDP) Formation by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). This transformation is orchestrated by a specific family of enzymes known as cytochrome P450 (CYP) epoxygenases. As a member of the epoxyeicosanoid family, 19,20-EDP plays a crucial role in a variety of physiological processes, including the regulation of inflammation, angiogenesis, and cardiovascular function, making it a molecule of significant interest in drug discovery and development. This technical guide provides an in-depth exploration of the enzymatic formation of 19,20-EDP, detailing the key CYP isozymes involved, their catalytic mechanisms, and comprehensive experimental protocols for its study.

The Cytochrome P450 Epoxygenase Pathway

The biosynthesis of 19,20-EDP from DHA is a key branch of the arachidonic acid cascade, which governs the production of a wide array of signaling lipids.[1] CYP epoxygenases, a subset of the larger CYP superfamily of heme-containing monooxygenases, are responsible for the epoxidation of the double bonds in polyunsaturated fatty acids.[1][2] In the case of DHA, these enzymes can produce six different regioisomeric epoxides, with 19,20-EDP being one of the most abundant and biologically active.[3]

Key Cytochrome P450 Isozymes in 19,20-EDP Synthesis

Several human CYP isozymes have been identified as having the capacity to metabolize DHA to 19,20-EDP. The primary contributors belong to the CYP2C and CYP2J subfamilies.[4] Notably, CYP2C8, CYP2C9, and CYP2J2 are recognized for their epoxygenase activity on DHA. Additionally, members of the CYP4F subfamily, such as CYP4F8 and CYP4F12, can also produce 19,20-EDP. The specific isozyme involved can influence the regio- and stereoselectivity of the epoxidation reaction. For instance, CYP2J2 exhibits a high preference for generating terminal ω-3 PUFA epoxides like 19,20-EDP.

Mechanism of Epoxidation